Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

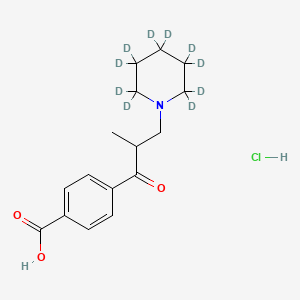

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is a labeled salt hydrate of Tolperisone 4-Carboxylic Acid, which is a metabolite of Tolperisone. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its utility in metabolic research and as a chemical reference for identification and quantification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate involves the labeling of Tolperisone 4-Carboxylic Acid with deuterium. The reaction typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The compound is then converted to its hydrochloride hydrate form through a reaction with hydrochloric acid and subsequent crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high purity and yield. The final product is subjected to rigorous quality control measures, including purity testing and isotopic labeling verification.

Chemical Reactions Analysis

Types of Reactions

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate has a wide range of applications in scientific research:

Chemistry: Used as a chemical reference for identification and quantification in analytical chemistry.

Biology: Employed in metabolic research to study metabolic pathways and enzyme activities.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Tolperisone.

Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is related to its parent compound, Tolperisone. Tolperisone is a centrally acting muscle relaxant that blocks voltage-gated sodium and calcium channels. This action inhibits nerve impulses and reduces muscle spasticity. The labeled compound is used to study these mechanisms in greater detail, particularly in metabolic and pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

Tolperisone: The parent compound, used as a muscle relaxant.

Eperisone: Another muscle relaxant with similar properties but different pharmacokinetics.

Tizanidine: A muscle relaxant with a different mechanism of action, acting on alpha-2 adrenergic receptors.

Uniqueness

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides insights into the compound’s behavior in biological systems, making it a valuable tool in research.

Biological Activity

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is a stable isotope derivative of tolperisone, a centrally acting muscle relaxant. This compound exhibits significant biological activity, particularly in the context of muscle relaxation and various pharmacological effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Tolperisone

Tolperisone is primarily used to treat muscle spasms and stiffness associated with neurological disorders. It functions by inhibiting monosynaptic and polysynaptic reflexes in the spinal cord, leading to a reduction in muscle tone and spasticity. The introduction of the deuterated form, this compound, aims to enhance pharmacokinetic properties while maintaining therapeutic efficacy.

The primary mechanism by which tolperisone exerts its effects involves the blockade of voltage-dependent sodium channels. Research has shown that tolperisone can inhibit sodium currents in various neuronal preparations, which contributes to its muscle relaxant properties. Specifically, studies indicate that tolperisone affects different isoforms of sodium channels (Na v1.2 to Na v1.8), shifting the steady-state availability curve to more negative potentials and prolonging channel refractoriness .

Pharmacokinetics and Binding Properties

Tolperisone demonstrates rapid metabolism and elimination from the body. In human studies, it has been reported that less than 0.1% of intravenously administered tolperisone is excreted in urine within 24 hours, indicating extensive resorption and metabolism . The binding affinity of tolperisone to human serum albumin (HSA) has been characterized using various biophysical techniques. Binding constants were found to be approximately 104 M−1, suggesting a moderately strong interaction that is primarily driven by hydrophobic interactions and hydrogen bonding .

Table 1: Summary of Key Studies on Tolperisone

| Study Reference | Objective | Findings |

|---|---|---|

| Miskolczi et al. (1987) | Pharmacokinetics in humans | Reported short half-lives (1.46 h and 2.47 h) for tolperisone; rapid metabolism observed. |

| Funakoshi & Nakashima (1982) | Reflex inhibition | Demonstrated reversible inhibition of the periodontal masseteric reflex in rats following tolperisone administration. |

| Quasthoff et al. (2003) | Sodium channel blockade | Found that tolperisone blocks sodium currents in heterologously expressed channels, confirming its action as a local anesthetic-like agent. |

Case Study: Efficacy in Spasticity Management

In clinical settings, tolperisone has been evaluated for its efficacy in managing spasticity resulting from conditions such as multiple sclerosis and spinal cord injury. A randomized controlled trial indicated significant improvements in muscle tone and pain reduction among patients receiving tolperisone compared to placebo .

Future Directions and Applications

The unique properties of this compound present opportunities for further research into its applications beyond muscle relaxation. Potential areas include:

- Neuroprotective Effects : Investigating the compound's ability to protect neurons from excitotoxicity.

- Anti-inflammatory Properties : Examining its role in modulating inflammatory responses in neurological conditions.

- Pharmacokinetic Optimization : Assessing how deuteration affects absorption, distribution, metabolism, and excretion profiles.

Properties

Molecular Formula |

C16H22ClNO3 |

|---|---|

Molecular Weight |

321.86 g/mol |

IUPAC Name |

4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H/i2D2,3D2,4D2,9D2,10D2; |

InChI Key |

GUAJJTOXILPRMR-GUIXEBJPSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.